2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide
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Overview
Description
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a dichlorobenzene ring, an ethylamino linkage, and a pyridinylmethyl acetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide typically involves multiple steps:
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Formation of 2,5-Dichlorobenzenesulfonyl Chloride: : This is achieved by treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures (around 150°C), followed by quenching in ice water to yield 2,5-dichlorobenzenesulfonyl chloride .
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Amination Reaction: : The 2,5-dichlorobenzenesulfonyl chloride is then reacted with ethylamine under controlled conditions to form the intermediate 2-[(2,5-dichlorobenzenesulfonyl)-ethyl-amino] compound.
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Acetamide Formation: : The final step involves the reaction of the intermediate with pyridin-4-ylmethyl acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
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Substitution: : The dichlorobenzene ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Thiols: From reduction reactions.
Substituted Benzenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sulfonyl and dichlorobenzene groups make it suitable for various organic synthesis applications.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antibacterial and antifungal properties. The sulfonyl group is known to enhance the bioactivity of many compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and as a modifier in polymer production.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorobenzene moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonyl Chloride: A precursor in the synthesis of the target compound.
Sulfonamide Derivatives: Compounds with similar sulfonyl groups used in antibacterial agents.
Pyridinylmethyl Acetamides: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
The uniqueness of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H17Cl2N3O3S |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-2-21(11-16(22)20-10-12-5-7-19-8-6-12)25(23,24)15-9-13(17)3-4-14(15)18/h3-9H,2,10-11H2,1H3,(H,20,22) |
InChI Key |
NLSFVNGSZNKYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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